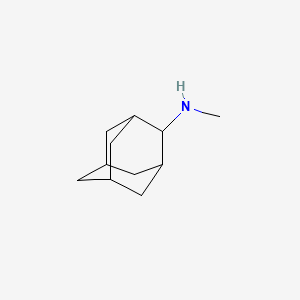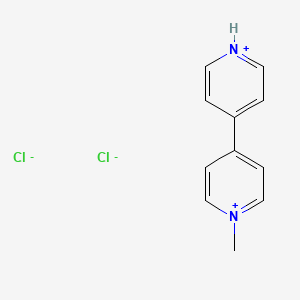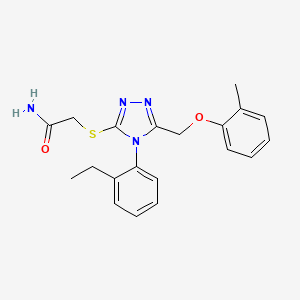
N-methyladamantan-2-amine
Übersicht
Beschreibung
N-methyladamantan-2-amine: is an organic compound with the molecular formula C11H19N . It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound features a methyl group attached to the nitrogen atom of the adamantane framework, making it a secondary amine. This structural modification imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N-methyladamantan-2-amine involves the reductive amination of adamantan-2-one with methylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of adamantan-2-yl chloride with methylamine. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyladamantan-2-amine can undergo oxidation reactions to form N-methyladamantan-2-imine or N-methyladamantan-2-nitroso derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form this compound hydrochloride using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, in the presence of bases like triethylamine.
Major Products:
Oxidation: N-methyladamantan-2-imine, N-methyladamantan-2-nitroso derivatives.
Reduction: this compound hydrochloride.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyladamantan-2-amine is used as a building block in organic synthesis, particularly in the preparation of complex adamantane derivatives. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design drugs with improved pharmacokinetic properties. Its adamantane core is known for enhancing the lipophilicity and stability of drug molecules, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and nanomaterials. Its rigid structure and chemical reactivity make it suitable for creating materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of N-methyladamantan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The methylamine group can form hydrogen bonds and electrostatic interactions with amino acid residues, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Adamantan-2-amine: Lacks the methyl group on the nitrogen atom, resulting in different chemical and physical properties.
N,N-dimethyladamantan-2-amine: Contains two methyl groups on the nitrogen atom, leading to increased steric hindrance and altered reactivity.
Adamantan-1-amine: The amine group is attached to a different position on the adamantane core, affecting its chemical behavior.
Uniqueness: N-methyladamantan-2-amine’s unique combination of the adamantane core and a single methyl group on the nitrogen atom imparts distinct properties, such as enhanced lipophilicity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Eigenschaften
IUPAC Name |
N-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKMVAJFNWCWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)

![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)






![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

